molecular formula C26H28N4O3 B303635 2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B303635
M. Wt: 444.5 g/mol
InChI Key: HUUDARBXWKFUFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as DMQX, is a synthetic compound that belongs to the quinoxaline family. It is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of synaptic plasticity and learning and memory processes. DMQX has been extensively studied for its potential use in the treatment of various neurological disorders, including epilepsy, chronic pain, and addiction.

Mechanism of Action

2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile acts as a non-competitive antagonist of the NMDA receptor, binding to a specific site on the receptor that is distinct from the glutamate binding site. By blocking the influx of calcium ions into the postsynaptic neuron, 2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibits NMDA receptor-mediated synaptic transmission and plasticity, which can have profound effects on neuronal excitability and network activity.
Biochemical and Physiological Effects:
2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have a number of biochemical and physiological effects in various experimental systems. It can inhibit the induction of long-term potentiation (LTP), a cellular process that underlies learning and memory, in the hippocampus. 2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can also block the development of kindling, a model of epilepsy, and reduce hypersensitivity in models of chronic pain. In addition, 2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to attenuate the reinforcing effects of drugs of abuse, such as cocaine and nicotine, in animal models of addiction.

Advantages and Limitations for Lab Experiments

2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several advantages as a research tool, including its high potency and selectivity for the NMDA receptor, as well as its well-characterized mechanism of action. However, there are also some limitations associated with its use. For example, 2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can have off-target effects on other ion channels and receptors, which can complicate data interpretation. In addition, its high potency can make it difficult to achieve a suitable dose-response curve, which can limit its utility in some experimental paradigms.

Future Directions

There are several future directions for research on 2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile and related compounds. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subunits or splice variants of the receptor. Another potential application is the use of 2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile as a tool to investigate the role of NMDA receptors in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is growing interest in the use of NMDA receptor antagonists as a therapeutic approach for the treatment of psychiatric disorders, such as depression and schizophrenia.

Synthesis Methods

2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can be synthesized through a multistep process, starting from commercially available starting materials. The first step involves the condensation of 3,4-dimethoxyaniline with ethyl acetoacetate to form the corresponding quinoxaline derivative. This intermediate is then subjected to a series of reactions, including reduction, acylation, and cyclization, to produce 2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in high yield and purity.

Scientific Research Applications

2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been widely used as a research tool to investigate the role of NMDA receptors in various physiological and pathological processes. It has been shown to block NMDA receptor-mediated synaptic transmission and plasticity in the hippocampus, a brain region critical for learning and memory. 2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been used to study the mechanisms underlying epileptogenesis and chronic pain, as well as the neurobiological basis of drug addiction.

properties

Product Name

2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C26H28N4O3

Molecular Weight

444.5 g/mol

IUPAC Name

2-amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C26H28N4O3/c1-29(2)30-20-12-18(16-8-6-5-7-9-16)13-21(31)25(20)24(19(15-27)26(30)28)17-10-11-22(32-3)23(14-17)33-4/h5-11,14,18,24H,12-13,28H2,1-4H3

InChI Key

HUUDARBXWKFUFH-UHFFFAOYSA-N

SMILES

CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC(=C(C=C3)OC)OC)C(=O)CC(C2)C4=CC=CC=C4

Canonical SMILES

CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC(=C(C=C3)OC)OC)C(=O)CC(C2)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.